Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate
Description
Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate is a pyrimidine-based compound featuring a thioacetate ester linkage and a pyrrolidine substituent. Its molecular formula is reported as C₁₈H₁₉N₃O₂S (calculated from MS m/z 392 [MH⁺], suggesting a molecular weight of ~391.5 g/mol). Key spectral data include:
- IR (KBr): 1707 cm⁻¹ (C=O stretch), 1603 cm⁻¹ (C=N stretch).
- ¹H NMR (CDCl₃): δ 1.40– (partial data, unresolved in evidence).
- Elemental analysis: Found C, 70.24%; H, 6.45%; N, 10.92%, aligning with theoretical values (Calcd: C, 70.57%; H, 6.44%; N, 10.73%).
The compound’s synthesis involves coupling a pyrimidine-thiol intermediate with a benzyl bromoacetate derivative under basic conditions, yielding an 88% isolated product. Its structural core combines a pyrimidine ring with a sulfur-containing side chain, which may influence solubility and bioactivity.
Properties
IUPAC Name |
benzyl 2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-17(22-11-14-6-2-1-3-7-14)12-23-16-10-15(18-13-19-16)20-8-4-5-9-20/h1-3,6-7,10,13H,4-5,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOWDHJMBAAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)SCC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)acetate typically involves multiple steps. One common synthetic route starts with the preparation of the key intermediate, which is then subjected to a series of reactions to form the final product. The reaction conditions often include the use of specific reagents, solvents, and catalysts to facilitate the desired transformations.
For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate can lead to the formation of the corresponding compound, which is then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .
Industrial Production Methods: Industrial production methods for Benzyl 2-((6-(pyrrolidin-1-yl)pyrimidin-
Comparison with Similar Compounds
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (Compound 16)
- Structure : Piperidine (6-membered N-heterocycle) replaces pyrrolidine; oxazolo-pyridine fused ring replaces pyrimidine.
- Properties :
Pyrimidine Derivatives with Fluorinated Substituents
Ethyl 2-(2-(2,3-difluoro-4-(2-morpholinoethoxy)benzyl)-1-methylhydrazinyl)-2-methylpropanoate (Patent Example)
- Structure: Contains trifluoromethylpyrimidine, morpholinoethoxy linker, and fluorinated benzyl group.
- Analytical data :
- Key differences: Fluorine atoms enhance metabolic stability and lipophilicity, while morpholino groups improve solubility.
Thiazolidinedione-Pyrimidine Hybrids
Lobeglitazone (C₂₄H₂₄N₄O₅S)
- Structure: Combines thiazolidinedione (TZD) pharmacophore with pyrimidine and methoxy-phenoxy groups.
- Functional comparison: Target: PPARγ agonist (diabetes therapy), unlike the unknown target of the benzyl thioacetate compound. Bioactivity: TZD moiety confers insulin sensitization, absent in non-TZD pyrimidines.
Data Table: Comparative Analysis
Key Findings and Limitations
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